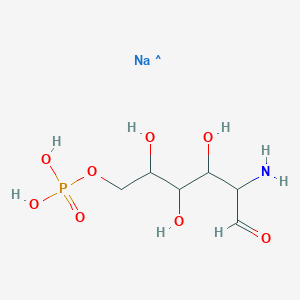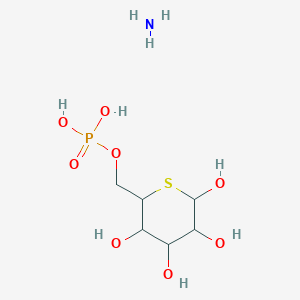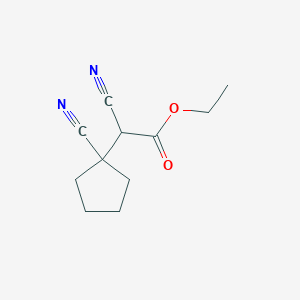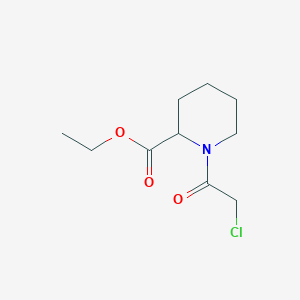
3,5,6-トリクロロピリジン-2-カルボニトリル
説明
3,5,6-Trichloropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6HCl3N2 and its molecular weight is 207.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5,6-Trichloropyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trichloropyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アリールピリジンの合成
この化合物は、パラジウム酢酸触媒による配位子フリー鈴木反応でアリールボロン酸と反応させ、3,5-ジクロロ-2-アリールピリジンを合成するために使用できます .
代謝経路
3,5,6-トリクロロ-2-ピリジノール (TCP): , はそれぞれ殺虫剤と除草剤であるクロルピリホスとトリクロピールの代謝産物であり、親化合物よりも毒性が高いことが判明しています。 微生物による鉱化は、解毒のための主要な分解経路と考えられています .
生物活性
この化合物は、5-アリール-2-(3,5,6-トリクロロ-2-ピリジロキシメチル)-1,3,4-オキサジアゾールの合成に使用されており、これらの化合物は生物活性を有する可能性があります .
Safety and Hazards
3,5,6-Trichloropyridine-2-carbonitrile is labeled with the signal word “Warning” and has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
3,5,6-Trichloropyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of arylpyridines via palladium acetate-catalyzed ligand-free Suzuki reactions with arylboronic acids. It interacts with enzymes such as flavin adenine dinucleotide (FADH2)-dependent monooxygenase, which is involved in its degradation . The compound also interacts with proteins and other biomolecules, including transcriptional regulators and flavin reductases, which facilitate its transformation and degradation .
Cellular Effects
3,5,6-Trichloropyridine-2-carbonitrile has been shown to affect various types of cells and cellular processes. It can cause cellular toxicity, leading to cell death in certain concentrations. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Molecular Mechanism
The molecular mechanism of 3,5,6-Trichloropyridine-2-carbonitrile involves its interaction with specific biomolecules. It binds to enzymes such as FADH2-dependent monooxygenase, leading to the dechlorination of the compound and the formation of intermediate metabolites . This binding interaction results in the inhibition or activation of various enzymes, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,6-Trichloropyridine-2-carbonitrile change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to the formation of degradation products such as 3,5,6-trichloro-2-pyridinol . Long-term exposure to the compound has been shown to cause persistent cellular toxicity and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 3,5,6-Trichloropyridine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity and adverse effects such as liver damage and respiratory distress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .
Metabolic Pathways
3,5,6-Trichloropyridine-2-carbonitrile is involved in several metabolic pathways. It is metabolized by enzymes such as FADH2-dependent monooxygenase, leading to the formation of intermediate metabolites like 3,6-dihydroxypyridine-2,5-dione . These metabolites are further degraded by other enzymes, resulting in the detoxification of the compound . The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,5,6-Trichloropyridine-2-carbonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function, leading to localized toxicity or therapeutic effects .
Subcellular Localization
The subcellular localization of 3,5,6-Trichloropyridine-2-carbonitrile is influenced by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles within the cell, where it exerts its effects . The compound’s activity and function can be affected by its localization, with certain cellular compartments being more susceptible to its toxic effects .
特性
IUPAC Name |
3,5,6-trichloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZISAZPGPRGMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563133 | |
| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38178-74-4 | |
| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)


![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)
